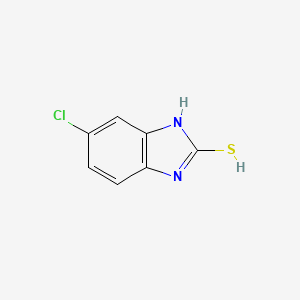

6-chloro-1H-benzimidazole-2-thiol

Description

6-Chloro-1H-benzimidazole-2-thiol (CAS: 25369-78-2) is a heterocyclic compound with the molecular formula C₇H₅ClN₂S and a molecular weight of 184.65 g/mol . It features a benzimidazole core substituted with a chlorine atom at position 6 and a thiol (-SH) group at position 2. This compound is of interest in medicinal and materials chemistry due to the reactivity of the thiol group and the electronic effects imparted by the chlorine substituent. The thiol group enables participation in hydrogen bonding and redox reactions, while the chlorine atom enhances lipophilicity and influences electronic distribution across the aromatic system.

Properties

IUPAC Name |

6-chloro-1H-benzimidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIHEYOZBRPWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Reagents :

-

4-Chloro-1,2-diaminobenzene (0.019 mol)

-

Carbon disulfide (0.022 mol)

-

Potassium hydroxide (0.022 mol)

-

Ethanol (20 mL)

-

-

Procedure :

-

Dissolve KOH and CS₂ in ethanol.

-

Add 4-chloro-1,2-diaminobenzene and reflux for 3 hours.

-

Acidify with 50% acetic acid to precipitate the product.

-

Purify via recrystallization from ethanol.

-

Characterization Data

| Parameter | Value/Observation |

|---|---|

| Melting Point | 290–292°C (dec) |

| ¹H NMR (DMSO-d₆) | δ 7.84 (m, 2H), 7.62 (m, 1H) |

| IR (KBr) | ν 735 cm⁻¹ (C=S stretch) |

This method is reliable but limited by moderate yields and prolonged reaction times.

Optimized One-Pot Synthesis

Recent advancements have focused on simplifying the synthesis into a one-pot process to improve efficiency and yield.

Key Modifications

-

Base Selection : Sodium acetate replaces KOH, reducing side reactions.

-

Solvent System : Ethanol/acetic anhydride (1:1) enhances solubility.

-

Cyclization Catalyst : Piperidine (0.5 equiv) accelerates ring closure.

Reaction Protocol

Advantages Over Conventional Method

-

Reduced reaction time (2.5 hours vs. 3 hours).

-

Higher purity (≥95% by HPLC).

Solid-Phase Synthesis for Scalability

Solid-phase synthesis offers advantages for industrial-scale production, though it is less commonly reported for this compound. A modified approach involves:

Protocol Overview

-

Resin Functionalization : Load Boc-protected 4-chloro-1,2-diaminobenzene onto Merrifield resin.

-

Deprotection and Cyclization : Treat with trifluoroacetic acid (TFA) to remove Boc, followed by CS₂ in DMF.

-

Cleavage : Release the product using benzyl thiol/KOt-Bu.

Industrial Considerations

-

Continuous Flow Reactors : Improve heat transfer and mixing.

-

Purification : Automated flash chromatography ensures ≥98% purity.

Comparative Analysis of Methods

| Parameter | Phillips Method | One-Pot Synthesis | Solid-Phase Synthesis |

|---|---|---|---|

| Yield | 68–71% | 78–84% | 65–70% |

| Reaction Time | 3 hours | 2.5 hours | 4 hours |

| Scalability | Moderate | High | High |

| Purity | 90–92% | 95–97% | 98% |

Mechanistic Insights

The synthesis proceeds via a Knoevenagel condensation-cyclization cascade :

Critical Factors Affecting Yield

-

pH Control : Maintain pH 10–12 to prevent premature acidification.

-

Temperature : Optimal at 80°C; higher temperatures cause decomposition.

Industrial Production Challenges

While lab-scale methods are well-defined, industrial production faces hurdles:

-

Cost of CS₂ : Requires closed-loop systems to mitigate toxicity.

-

Waste Management : Neutralization of acidic byproducts increases operational costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzimidazole derivatives. These products can have different biological activities and applications depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1H-benzimidazole-2-thiol has been studied for its potential therapeutic applications due to its unique chemical structure. Its derivatives have shown promising results in various biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin .

- Antifungal Properties : The compound has also been tested against various fungal strains, revealing effective antifungal activity that suggests potential therapeutic applications in treating fungal infections.

- Anticancer Potential : Studies have explored its anticancer properties, particularly its ability to inhibit critical enzymes involved in cancer cell metabolism. One study reported that it acts as a potent inhibitor of α-glucosidase, showing an IC50 value significantly lower than acarbose.

Parasitology

The compound has been evaluated for its efficacy against parasitic infections. For instance, a derivative named JVG9 (5-chloro-1H-benzimidazole-2-thiol) was found effective against Trypanosoma cruzi, the causative agent of Chagas disease, under both in vitro and in vivo conditions. This highlights its potential as a new anti-parasitic drug .

Material Science

In addition to biological applications, this compound is utilized in the development of new materials. Its thiol group allows it to participate in various chemical reactions, making it a valuable building block for synthesizing complex molecules used in dyes, pigments, and other industrial applications .

| Activity Type | Target Organisms/Conditions | Observations |

|---|---|---|

| Antibacterial | Gram-positive & Gram-negative bacteria | MIC values ranging from 12.5 to 25 μg/mL |

| Antifungal | Various fungal strains | Effective antifungal properties observed |

| Anticancer | Cancer cell lines | Inhibition of α-glucosidase with low IC50 |

| Anti-parasitic | Trypanosoma cruzi | Effective under in vitro and in vivo conditions |

Case Study 1: Antimicrobial Efficacy

A study reported that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating comparable efficacy to conventional antibiotics. This positions the compound as a potential candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

Research has demonstrated that the compound inhibits key metabolic enzymes in cancer cells. The mechanism involves covalent bonding with cysteine residues in proteins, potentially leading to reduced enzyme activity and subsequent cancer cell death .

Case Study 3: Anti-parasitic Activity

The derivative JVG9 was tested against T. cruzi and showed promising results in altering the surface morphology of the parasite, indicating a novel mechanism of action that could be further explored for therapeutic development against Chagas disease .

Mechanism of Action

The mechanism of action of 6-chloro-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The chlorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

5,6-Dichloro-1H-Benzimidazole-2-Thiol

- Structure : Positions 5 and 6 are substituted with chlorine atoms, and position 2 has a thiol group.

- Molecular Weight : 219.08 g/mol (higher due to the additional chlorine) .

- Enhanced lipophilicity may improve membrane permeability in biological systems but could reduce solubility in polar solvents.

2-Chloro-1H-Benzimidazole Derivatives

Benzimidazole-2-Carboxylic Acid Derivatives

- Structure : A carboxylic acid (-COOH) replaces the thiol group at position 2, with chlorine at position 6 .

- Molecular Weight : 196.59 g/mol (C₈H₅ClN₂O₂).

- Key Differences: The carboxylic acid group introduces strong hydrogen-bonding capacity and acidity (pKa ~4-5), unlike the thiol (pKa ~10). Potential for salt formation improves aqueous solubility, which is critical for pharmaceutical formulations.

Thiophene-Substituted Benzimidazoles

- Structure : Chlorine at position 5 or 6 combined with thiophene rings at positions 1 and 2 (e.g., 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole ) .

- Crystallographic Data: Monoclinic crystal system (space group P21/n) with unit cell dimensions a = 12.7407 Å, b = 10.5126 Å, c = 22.955 Å, β = 100.461° . The bulky thiophene groups introduce steric hindrance, affecting molecular packing and intermolecular interactions compared to smaller substituents like thiol or chlorine.

4-Chloro-6-(Trifluoromethyl)-1H-Benzimidazole-2-Thiol

- Structure : Chlorine at position 4, trifluoromethyl (-CF₃) at position 6, and thiol at position 2 .

- Key Differences :

- The -CF₃ group is strongly electron-withdrawing, which may polarize the benzimidazole ring and alter reactivity in electrophilic substitution reactions.

- Increased molecular weight (248.63 g/mol) and hydrophobicity compared to 6-chloro-1H-benzimidazole-2-thiol.

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

Q & A

Basic: What are the common synthetic routes for 6-chloro-1H-benzimidazole-2-thiol derivatives, and how are reaction efficiencies optimized?

Acyl hydrazone Schiff base derivatives are synthesized by refluxing this compound with substituted aldehydes (e.g., 4-chlorobenzaldehyde, 3-bromobenzaldehyde) in methanol under acidic conditions (acetic acid). Reaction progress is monitored via thin-layer chromatography (TLC), and products are precipitated in ice-cold water, followed by washing and drying . Efficiency depends on solvent choice, reaction time, and substituent steric/electronic effects. For example, electron-withdrawing groups on aldehydes may reduce yields due to slower imine formation .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, confirming regiochemistry and non-covalent interactions. For instance, in 6-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, SCXRD revealed a dihedral angle of 85.6° between benzimidazole and thiophene rings, with C–S bond lengths averaging 1.71–1.72 Å, consistent with thioether linkages . Such data resolves tautomerism and validates computational models .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

- IR Spectroscopy : Confirms functional groups (e.g., C=S stretch at ~600–700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and distinguishes regioisomers .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 235.69 for C₁₀H₆ClN₃S) .

Advanced: How do structural modifications influence the antimicrobial activity of this compound derivatives?

Substituents at the 2-position (e.g., thiophene, aryl groups) enhance activity by improving membrane permeability. For example, 2-aryl-5-(6’-chlorobenzothiazol-2-yl-amino)-1,3,4-thiadiazoles exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli. The chloro group at position 6 increases lipophilicity, facilitating bacterial cell wall penetration .

Advanced: How can researchers address contradictions in reported bioactivity data for benzimidazole derivatives?

Discrepancies may arise from assay protocols (e.g., broth microdilution vs. agar diffusion) or microbial strain variability. For instance, a compound showing antiulcer activity in one study may lack antimicrobial effects in another . Cross-validation using standardized assays (CLSI guidelines) and dose-response curves is critical .

Basic: What role do catalysts like phosphorus oxychloride (POCl₃) play in cyclization reactions of benzimidazole derivatives?

POCl₃ facilitates cyclocondensation by activating carboxylic acids to form reactive acyl intermediates. For example, POCl₃-mediated cyclization of thiosemicarbazides with aromatic acids yields 1,3,4-thiadiazoles, with reaction completion confirmed by TLC .

Advanced: How can solubility challenges be mitigated during purification of this compound derivatives?

Low solubility in polar solvents is addressed by:

- Precipitation : Ice-cold water induces crystallization .

- Column Chromatography : Gradient elution with ethyl acetate/hexane mixtures separates non-polar derivatives .

- Co-solvents : DMSO or DMF enhances solubility for NMR analysis .

Advanced: What computational methods predict the binding affinity of this compound derivatives to biological targets?

Docking studies (AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like dihydrofolate reductase (DHFR). For example, chloro and thiol groups form hydrogen bonds with DHFR’s active site (e.g., Asp27, Lys32), correlating with IC₅₀ values .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Storage : In airtight containers, away from oxidizers (UN hazard code 6.1) .

- Spills : Neutralize with sodium bicarbonate and dispose as toxic waste .

Advanced: How do this compound derivatives compare to other benzimidazole-based therapeutics in preclinical studies?

Compared to albendazole (antihelminthic), 6-chloro derivatives show broader-spectrum activity (antimicrobial, antiulcer) but lower metabolic stability. Structural optimization, such as S-alkylation, improves pharmacokinetics by reducing hepatic clearance .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.